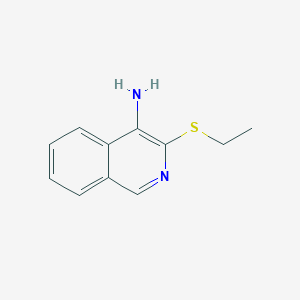
3-(Ethylthio)isoquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylthio)isoquinolin-4-amine is a chemical compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally similar to quinolines. The presence of an ethylthio group at the third position and an amine group at the fourth position of the isoquinoline ring makes this compound unique. Isoquinolines are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)isoquinolin-4-amine can be achieved through several methods. One common method involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . These methods provide high yields and short reaction times.
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the use of efficient one-pot synthesis methods. For example, a three-component reaction involving condensation of aryl ketones and hydroxylamine, rhodium (III)-catalyzed C-H bond activation of the in situ generated oxime, and cyclization with an internal alkyne . This protocol enables rapid assembly of multisubstituted isoquinolines.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylthio)isoquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: Isoquinolines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinolines to tetrahydroisoquinolines.
Substitution: Isoquinolines can undergo substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bromination can be achieved using bromine in nitrobenzene.
Major Products Formed
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinolines.
Substitution: 4-bromo-isoquinoline.
Applications De Recherche Scientifique
3-(Ethylthio)isoquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Isoquinoline derivatives have shown potential as enzyme inhibitors and receptor antagonists.
Industry: Used in the production of dyes and pigments due to their stable aromatic structure.
Mécanisme D'action
The mechanism of action of 3-(Ethylthio)isoquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The ethylthio group can enhance the compound’s binding affinity to its target by providing additional hydrophobic interactions. The amine group can participate in hydrogen bonding, further stabilizing the compound-target complex. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinolin-3-amine: Lacks the ethylthio group but has similar structural features.
4-Aminoquinoline: Contains an amino group at the fourth position but differs in the ring structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness
3-(Ethylthio)isoquinolin-4-amine is unique due to the presence of both the ethylthio and amine groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
92071-67-5 |
|---|---|
Formule moléculaire |
C11H12N2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
3-ethylsulfanylisoquinolin-4-amine |
InChI |
InChI=1S/C11H12N2S/c1-2-14-11-10(12)9-6-4-3-5-8(9)7-13-11/h3-7H,2,12H2,1H3 |
Clé InChI |
XGFHLXDRSBKORG-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=C(C2=CC=CC=C2C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


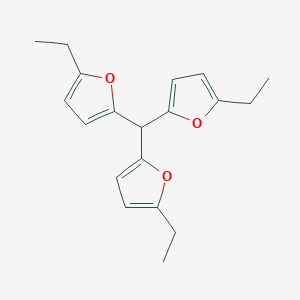
![2-Bromo-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-one](/img/structure/B12894631.png)
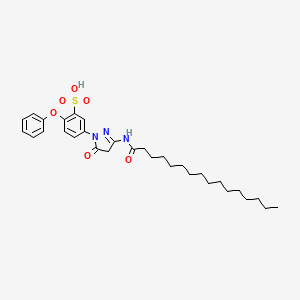

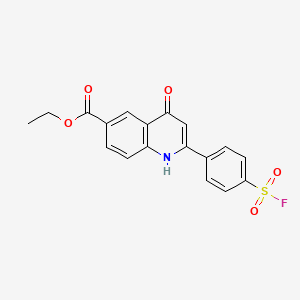
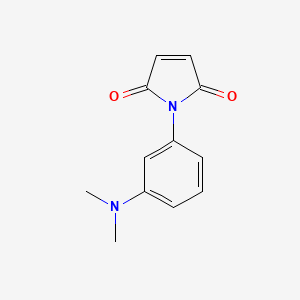
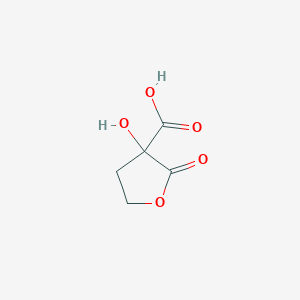

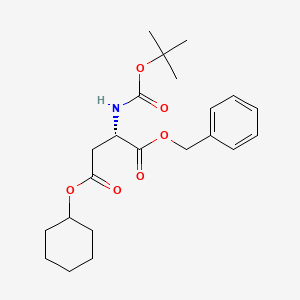
![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
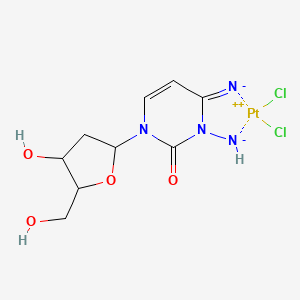
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
